Welcome to the BenchChem Online Store!
molecular formula C7H7NO3 B363926 3-Methyl-4-nitrophenol CAS No. 2581-34-2

3-Methyl-4-nitrophenol

Cat. No. B363926
M. Wt: 153.14g/mol
InChI Key: PIIZYNQECPTVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04229595

Procedure details

A reaction apparatus with a stirrer was charged with 84 ml of 99% nitric acid and 540 ml water, and the mixture was cooled to 0° C. Thereafter, at one and the same time, 54 g of m-cresol and 53 g of liquid N2O3 were added. The temperature was kept through cooling the whole time below 5° C. After the addition of m-cresol and N2O3 had been completed, the stirring was continued for 1 hour, the temperature then being kept at approx. 0° C. Thereafter the temperature was allowed to rise to approx. 30° C., and at that temperature the stirring was continued for 2 hours. The reaction mixture was thereafter cooled to 0° C. and a solid product was then precipitated. This solid product was then filtered off, washed with water and dried. In this way, 70 g of raw p-nitro-m-cresol with a melting point of 118°-122° C. was obtained.
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:12]>O>[N+:1]([C:7]1[C:6]([CH3:12])=[CH:5][C:10]([OH:11])=[CH:9][CH:8]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
84 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
540 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
liquid
Quantity
53 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
through cooling the whole time below 5° C
CUSTOM
Type
CUSTOM
Details
then being kept at approx. 0° C
CUSTOM
Type
CUSTOM
Details
to rise to approx. 30° C.
WAIT
Type
WAIT
Details
at that temperature the stirring was continued for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was thereafter cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
a solid product was then precipitated
FILTRATION
Type
FILTRATION
Details
This solid product was then filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=CC(=CC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 70 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.